2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring a triazole ring and an isoindole-dione structure
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to target the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that the inhibition of aromatase enzyme can lead to a decrease in the production of estrogens, thereby potentially inhibiting the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The resulting triazole intermediate is then coupled with an isoindole-dione precursor through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Addition: : Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the triazole and isoindole-dione structures, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals, agrochemicals, and materials .
Biology
In biological research, the compound has been studied for its antimicrobial and anticancer properties . The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.
Medicine
The compound's potential medicinal applications include its use as an antitubercular agent and an anticancer drug . Its ability to inhibit enzymes involved in bacterial and cancer cell metabolism makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemical sensors . Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: : These compounds share the triazole ring structure and are known for their antimicrobial and anticancer properties.
Isoindole-Dione Derivatives: : These compounds contain the isoindole-dione structure and are used in the synthesis of pharmaceuticals and materials.
Uniqueness
2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the triazole and isoindole-dione structures, which allows for a wide range of chemical and biological applications.
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-8-14-15-9-16/h1-2,4-5,8-9H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIIDFKNGPKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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